2-Bromo-4-cyclopropanecarbonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-cyclopropanecarbonylphenol is an organic compound with the molecular formula C10H9BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the second position and a cyclopropanecarbonyl group at the fourth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropanecarbonylphenol can be achieved through a bromination-dehydrobromination reaction. One method involves heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C. This process leads to the formation of substituted 2-bromo-phenols through a series of HBr eliminations . The reaction conditions are relatively mild, and the procedure is efficient, yielding the desired product in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclopropanecarbonylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction can lead to the formation of cyclohexanol derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Bromination: Diethyl dibromo-malonate is used for bromination reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.
Coupling: Palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Bromo-4-cyclopropanecarbonylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropanecarbonylphenol involves its interaction with specific molecular targets. The bromine atom and the phenol group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic aromatic substitution reactions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with enzymes and receptors involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
2-Bromo-4-cyclopropanecarbonylphenol can be compared with other brominated phenols and cyclopropanecarbonyl derivatives:
2-Bromo-4-chlorophenol: Similar in structure but with a chlorine atom instead of a cyclopropanecarbonyl group.
4-Cyclopropanecarbonylphenol: Lacks the bromine atom, affecting its reactivity and applications.
2-Bromo-4-methylphenol: Contains a methyl group instead of a cyclopropanecarbonyl group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C10H9BrO2 |
---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
(3-bromo-4-hydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H9BrO2/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6,12H,1-2H2 |
InChI Key |
WTGKVVRZFZCZOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=CC(=C(C=C2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.